Benzo[b]phenanthridin-5(6h)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2178-32-7 |
|---|---|
Molecular Formula |
C17H11NO |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
6H-benzo[b]phenanthridin-5-one |
InChI |
InChI=1S/C17H11NO/c19-17-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-16(15)18-17/h1-10H,(H,18,19) |
InChI Key |
PXBRUWHQRRSPTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Synthetic Methodologies for Benzo B Phenanthridin 5 6h One and Its Complex Analogues
Classical Total Synthesis Approaches to the Benzo[b]phenanthridin-5(6H)-one Core
Classical approaches to the synthesis of the this compound backbone have traditionally relied on intramolecular cyclization reactions, palladium-catalyzed processes, and radical-mediated pathways. These methods have been foundational in constructing the core structure and its derivatives.
Intramolecular Cyclization Reactions in this compound Synthesis
Intramolecular cyclization is a key strategy for forming the central ring of the phenanthridine (B189435) system. A notable example involves the palladium-catalyzed intramolecular C-H bond functionalization of N-methyl-N-aryl-2-halobenzamides. This method has been shown to produce high yields of phenanthridine-6(5H)-ones, up to 95%, using a relatively low catalyst loading in an aqueous solvent mixture. researchgate.net The reaction demonstrates good tolerance for a variety of functional groups. researchgate.net
Another approach utilizes the intramolecular cyclization of biaryl oximes. While some methods are limited to producing 6-substituted phenanthridines, photochemical conditions have enabled the use of benzaldehydes in similar intramolecular cyclizations of O-acetyloximes to yield phenanthridines. beilstein-journals.orgnih.gov
Palladium-Catalyzed Annulation and Coupling Reactions for this compound Formation
Palladium catalysis has been instrumental in the synthesis of phenanthridines and their benzo analogues. One-pot strategies involving the Suzuki coupling of ortho-bromoaldehydes with ortho-aminoboronic acids have been reported for the synthesis of phenanthridine derivatives. chemrxiv.org Furthermore, palladium-catalyzed ring-opening coupling of azabicyclic alkenes with o-iodobenzoates, followed by a tandem cyclization, provides a concise route to benzo[c]phenanthridines. rsc.org This method has been successfully applied to the total synthesis of several benzo[c]phenanthridine (B1199836) alkaloids. rsc.org
Direct (het)arylation reactions catalyzed by palladium have also been explored. For instance, the reaction of benzo[1,2-d:4,5-d′]bis( researchgate.netbeilstein-journals.orgnih.govthiadiazole) with halogenated thiophenes and benzenes using a palladium acetate (B1210297) catalyst system has been investigated. nih.gov The choice of solvent and ligands was found to be crucial for the selective formation of mono- or bis-arylated products. nih.gov
| Catalyst System | Reactants | Product Type | Yield (%) | Reference |
| Pd(OAc)2 / P(But)2MeHBF4 | Benzo[1,2-d:4,5-d′]bis( researchgate.netbeilstein-journals.orgnih.govthiadiazole) and 2-bromo-5-(2-ethylhexyl)thiophene | Bis-coupling product | 55 | nih.gov |
| Pd-PVP nanoparticles | N-methyl-N-aryl-2-halobenzamide | Phenanthridine-6(5H)-ones | up to 95 | researchgate.net |
| Pd(t-Bu3P)2 / KOAc | N–H phenanthridinones | N–H phenanthridinones | up to 95 | researchgate.net |
Radical-Mediated Cyclization Pathways to this compound
Radical reactions offer a powerful alternative for the synthesis of the this compound core. The cyclization of an iminyl radical, generated from the homolytic cleavage of the N-O bond in an oxime, can lead to the formation of the phenanthridine framework. beilstein-journals.orgnih.gov
A transition-metal-free approach involves the benzoyl peroxide-promoted cyclization of 2-isocyanobiphenyls with carbon tetrachloride to synthesize 6-trichloromethylphenanthridines. acs.org This reaction proceeds through a radical pathway and tolerates a wide array of functional groups. acs.org Another example is the iron-mediated radical nitro-cyclization of 1,6-dienes. mdpi.com
Modern and Sustainable Synthetic Strategies for this compound
In recent years, there has been a shift towards developing more sustainable and efficient synthetic methods. Microwave-assisted synthesis and photochemical approaches have emerged as powerful tools in this endeavor.
Microwave-Assisted Synthesis of this compound Derivatives
Microwave irradiation has been shown to significantly accelerate reaction times and improve yields in the synthesis of phenanthridine derivatives. A rapid microwave-assisted method for the synthesis of phenanthridines involves the radical insertion/cyclization of biphenyl (B1667301) isocyanides with compounds containing a C(sp³)–H bond adjacent to a heteroatom. acs.orgnih.gov This protocol offers a broad substrate scope and achieves good to excellent yields. acs.orgnih.gov
Furthermore, the microwave-assisted, one-pot, three-component reaction of aromatic aldehydes, 6-aminoquinoline, and 1,3-dicarbonyl compounds in water provides an environmentally friendly route to benzo[b] rsc.orgmdpi.comphenanthroline derivatives with high yields and short reaction times. researchgate.net Similarly, the synthesis of benzo[b] researchgate.netrsc.orgoxazin-3(4H)-ones has been efficiently achieved through a microwave-assisted Smiles rearrangement. psu.eduelectronicsandbooks.com
| Reaction Type | Reactants | Conditions | Product | Yield (%) | Reference |
| Radical Insertion/Cyclization | Biphenyl isocyanides and C(sp³)–H adjacent to a heteroatom | Microwave irradiation | Phenanthridine derivatives | Good to excellent | acs.orgnih.gov |
| Three-component reaction | Aromatic aldehydes, 6-aminoquinoline, dimedone | Microwave irradiation in water | Benzo[b] rsc.orgmdpi.comphenanthroline derivatives | High | researchgate.net |
| Smiles Rearrangement | Substituted 2-chlorophenols and N-substituted 2-chloroacetamide | Microwave irradiation | Benzo[b] researchgate.netrsc.orgoxazin-3(4H)-ones | Moderate to excellent | psu.eduelectronicsandbooks.com |
Photochemical and Photoredox Approaches in this compound Synthesis
Photochemical reactions provide a unique avenue for the construction of complex molecular architectures under mild conditions. nih.gov The oxidative photocyclization of aromatic Schiff bases is a viable method for synthesizing phenanthridine derivatives. mdpi.comnih.gov The reaction often requires the presence of an acid to increase the reaction rate and an oxidizing agent to prevent the formation of side products. mdpi.comnih.gov
Visible-light photoredox catalysis has also been employed for the synthesis of phenanthridines. nih.gov For instance, the in situ generation of O-acyl oximes from benzaldehydes, followed by a visible-light-induced cyclization, affords phenanthridines. nih.gov Another approach involves the photoinduced intramolecular annulation of N-phenylbenzamides to yield phenanthridin-6(5H)-ones. researchgate.net These reactions are often initiated by the formation of radical species under light irradiation. researchgate.netunina.it
| Reaction Type | Reactants | Conditions | Product | Yield | Reference |
| Oxidative Photocyclization | Aromatic Schiff bases | UV irradiation, acid, TEMPO | Phenanthridine derivatives | Moderate | mdpi.comnih.gov |
| Photoredox Catalysis | Benzaldehydes and O-acyl oxime precursors | Visible light | Phenanthridines | Not specified | nih.gov |
| Photoinduced Annulation | N-phenylbenzamides | 280 nm UV lamp, methanesulfonic acid | Phenanthridin-6(5H)-ones | Not specified | researchgate.net |
| Photochemically-mediated Cyclization | 2',3'-dimethoxy-[1,1'-biphenyl]-2-carbaldehyde O-acetyl oxime | UV radiation | 4-methoxyphenanthridine | 54% | beilstein-journals.orgnih.gov |
Green Chemistry Principles in this compound Production
Key green chemistry principles being applied include:
Energy Efficiency: Methodologies that reduce energy consumption are a cornerstone of green synthesis. Microwave-assisted reactions, for example, can significantly shorten reaction times compared to conventional heating methods by heating the reaction mixture directly. nih.gov Photocatalysis is another energy-efficient technique, using visible light to drive reactions, often under mild, ambient temperature conditions. researchgate.net
Atom Economy and Catalysis: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Transition-metal-catalyzed reactions, particularly those involving C-H bond activation, are pivotal in constructing the phenanthridinone scaffold efficiently. nih.gov These methods avoid the need for pre-functionalized substrates, thereby reducing synthetic steps and waste. nih.gov Recent developments focus on using non-traditional, environmentally friendly chemicals and catalytic approaches, including metal-free organophotoredox catalysis, which offers a sustainable pathway for constructing these heterocyclic skeletons. nih.govresearchgate.net
Sustainable and Efficient Methodologies: The future of sustainable phenanthridinone synthesis may lie in combining advanced techniques. Photocatalyzed or electrochemical C-H functionalizations, potentially integrated with flow chemistry systems, are seen as promising avenues for developing highly efficient and green manufacturing processes. nih.gov
Stereoselective Synthesis of Chiral this compound Analogues
The synthesis of specific stereoisomers of this compound analogues is critical, as biological activity is often dependent on the three-dimensional arrangement of the molecule. Stereoselective synthesis aims to produce a single, desired enantiomer or diastereomer, avoiding the need for challenging separation of isomeric mixtures.
A notable advancement in this area is the regio- and stereoselective synthesis of the core structure of hexahydrobenzo[c]phenanthridine alkaloids. acs.org While structurally distinct, the methodology provides a strong precedent for creating chiral centers in related phenanthridinone systems. In one such approach, a rhodium(III)-catalyzed C-H/N-H annulation of cyclic alkenes with benzamides is employed to construct the tetracyclic core with high stereocontrol. acs.org This redox-neutral process efficiently creates the desired (4bS,10bR) stereochemistry in the products. acs.org
The reaction yields various chiral analogues, demonstrating the versatility of the method. For example, the reaction of benzamide (B126) with cyclohexene (B86901) derivatives can produce compounds like (4bS,10bR)-4b,10b,11,12-Tetrahydrobenzo[c]phenanthridin-6(5H)-one with good yields and defined stereochemistry. acs.org The specific nature of the substituents on the benzamide ring influences the reaction's success and yield. acs.org
Below is a table summarizing the synthesis of several chiral tetrahydrobenzo[c]phenanthridin-6(5H)-one analogues, highlighting the stereoselectivity and efficiency of the catalytic method. acs.org
| Compound Name | Yield | Melting Point (°C) |
|---|---|---|
| (4bS,10bR)-4b,10b,11,12-Tetrahydrobenzo[c]phenanthridin-6(5H)-one (3aa) | 65% | 179–181 |
| (4bS,10bR)-2-methoxy-4b,10b,11,12-tetrahydrobenzo[c]phenanthridin-6(5H)-one (3ae) | 63% | 199–201 |
| (4bS,10bR)-9-Ethyl-4b,10b,11,12-tetrahydrobenzo[c]phenanthridin-6(5H)-one (3ca) | 59% | 194–196 |
| (4bS,10bR)-9-Nitro-4b,10b,11,12-tetrahydrobenzo[c]phenanthridin-6(5H)-one (3ga) | 70% | 185–187 |
| (4bS,10bR)-9-Chloro-4b,10b,11,12-tetrahydrobenzo[c]phenanthridin-6(5H)-one (3ka) | 74% | 184–186 |
Data sourced from ACS Omega. acs.org
Other asymmetric strategies, such as desymmetric intramolecular Michael reactions, have been successfully used to prepare all-carbon quaternary stereocenters in complex natural products and could potentially be adapted for the synthesis of chiral this compound derivatives. rsc.org
Process Optimization and Scale-Up Considerations for this compound Production
Transitioning a synthetic route from a laboratory setting to industrial-scale production requires significant process optimization to ensure efficiency, cost-effectiveness, and safety. For this compound and its analogues, a key challenge is that many modern synthetic methods suffer from limited substrate scope and scalability. nih.gov
Process optimization involves the systematic study of reaction parameters to maximize yield and purity while minimizing costs and environmental impact. For palladium-catalyzed syntheses, this can involve screening different ligands, catalyst precursors, and additives. For instance, in a related synthesis of 5,6-dihydrobenzo[c]phenanthridines, switching from a separate catalyst and ligand to a pre-formed ligated catalyst, Pd(OAc)2bpy, significantly improved the product yield. researchgate.net
| Catalyst | Ligand | Additive | Yield |
|---|---|---|---|
| Pd(OAc)₂ | bpy | D-CSA | Moderate |
| Pd(OAc)₂ | bpy | None | Lower Yield |
| Pd(OAc)₂ | phenanthroline | D-CSA | Lower Yield |
| Pd(OAc)₂bpy | - | D-CSA | Improved Yield |
This table illustrates the impact of catalyst and ligand choice on reaction yield, based on findings for a related heterocyclic synthesis. researchgate.net
A crucial strategy for large-scale synthesis is the use of "pot-economy" or one-pot procedures. chemrxiv.org These approaches combine multiple reaction steps into a single vessel, avoiding time-consuming and wasteful workup and purification procedures between steps. A pot-economy approach has been successfully developed for the collective total synthesis of benzo[c]phenanthridine alkaloids, where Sonogashira coupling and Wittig reactions are performed in the first pot, followed by gold-catalyzed cycloisomerization in a second, and a final copper-catalyzed Ullmann coupling and Mannich reaction in a third. chemrxiv.org This strategy facilitated the decagram-scale synthesis of key precursors, demonstrating its viability for larger-scale production. chemrxiv.org
Furthermore, the reaction atmosphere can be used as a control element in one-pot syntheses to selectively produce different analogues, simplifying the route to a range of derivatives. chemrxiv.org
| Product Type | Reaction Atmosphere | Yield Range |
|---|---|---|
| Oxidative Products (e.g., Chelerythrine) | Oxygen | 55-68% |
| Reductive Products (e.g., Dihydronitidine) | Nitrogen | 58-82% |
Data sourced from ChemRxiv. chemrxiv.org
For the future, flow chemistry presents a promising solution to the scalability challenges of many modern synthetic reactions. nih.gov By continuously pumping reagents through a reactor, flow systems offer superior control over reaction parameters, enhanced safety, and easier scale-up compared to traditional batch processing.
Chemical Reactivity and Derivatization of the Benzo B Phenanthridin 5 6h One Scaffold
Electrophilic and Nucleophilic Aromatic Substitutions on Benzo[b]phenanthridin-5(6H)-one
The extended aromatic system of this compound is susceptible to substitution reactions, although the regioselectivity is influenced by the existing rings and the electron-withdrawing nature of the lactam carbonyl group.
Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pre-formed this compound scaffold is not extensively documented in the literature. Most substituted analogues are prepared by employing starting materials that already bear the desired functional groups prior to the final cyclization that forms the phenanthridinone core acs.org.
However, insights can be drawn from related heterocyclic systems. For instance, palladium-catalyzed regioselective halogenation has been achieved on the analogous 3-phenyl-2H-benzo[b] nih.govnih.govoxazin-2-one framework. In this process, the nitrogen atom of the heterocyclic ring directs the C-H functionalization, leading to halogenated products in good yields when using N-halosuccinimides (NCS, NBS, NIS) semanticscholar.org. This suggests that the nitrogen atom in the lactam of this compound could similarly direct electrophilic attack to specific positions on the adjacent aromatic rings, likely ortho to the NH group, although this remains to be experimentally verified for this specific scaffold.
Nitration reactions on related aza-aromatic systems, such as benzo[b]thiophene, show that substitution occurs preferentially on the benzenoid ring rsc.org. For this compound, the multiple aromatic rings present a complex system where the precise location of substitution would depend on the reaction conditions and the directing effects of the fused rings and the amide group.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) reactions typically require an aromatic ring to be activated by strongly electron-withdrawing groups and to possess a good leaving group (such as a halogen). While direct SNAr on the unsubstituted this compound is unlikely, its halogenated derivatives can serve as precursors for further functionalization. For example, chloro-substituted phenanthridinones can be synthesized and subsequently reacted with various nucleophiles to introduce new functionalities. This multi-step approach—halogenation followed by nucleophilic substitution—provides a versatile route to a wide range of derivatives that are not accessible through direct synthesis rsc.org.
Functionalization of the Nitrogen Heteroatom in this compound
The lactam moiety within the this compound scaffold contains an N-H bond and a carbonyl group, both of which are key sites for reactivity. The nitrogen atom can be functionalized through reactions like alkylation and acylation.
However, the reactivity of the lactam is characterized by a tautomeric equilibrium between the amide and the imidic acid forms. This gives rise to two potential sites for alkylation: the nitrogen atom (N-alkylation) and the oxygen atom (O-alkylation). Studies on the closely related 1,2,3,4-tetrahydrobenzo[c] nih.govresearchgate.netnaphthyrin-5(6H)-one system have shown that direct alkylation overwhelmingly favors the formation of the O-alkylated product (an imino ether) nih.gov. To achieve selective N-alkylation, alternative synthetic strategies are often necessary. For instance, a Buchwald-Hartwig amination reaction can be employed to form the C-N bond, installing the alkyl group on the nitrogen atom in a controlled manner nih.gov.
The synthesis of 5-Methylbenzo[c]phenanthridin-6-(5H)-one, an N-methylated derivative of the benzo[c] isomer, has been reported, demonstrating that N-alkylation is a viable, though potentially challenging, pathway for the functionalization of this class of compounds researchgate.net.
| Reaction Type | Reagents & Conditions | Product Type | Observation on Related Scaffolds | Reference |
| N-Alkylation | Buchwald Coupling | N-Alkyl-benzo[b]phenanthridin-5-one | Required for selective N-alkylation over O-alkylation. | nih.gov |
| O-Alkylation | Direct alkylation (e.g., Alkyl halide, base) | 5-Alkoxy-benzo[b]phenanthridine | The major product in direct alkylation reactions. | nih.gov |
Oxidative and Reductive Transformations of the this compound Core
The oxidation state of the this compound core can be modified through oxidative and reductive reactions, targeting either the lactam group or the extended aromatic system.
Reductive Transformations: The lactam carbonyl group is a primary target for reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are expected to reduce the amide to an amine, which would transform the this compound into the corresponding 5,6-dihydrobenzo[b]phenanthridine. This reaction removes the carbonyl oxygen and saturates the C-N bond. Milder reducing agents, such as sodium borohydride (B1222165), might, under specific conditions, reduce the carbonyl to a hydroxyl group, yielding a carbinolamine, although this is often an unstable intermediate. The reduction of a dihydro-oxazine ring system with sodium borohydride has been reported in the synthesis of related heterocyclic structures, indicating the feasibility of such transformations within this family of compounds researchgate.net.
Oxidative Transformations: Oxidative reactions can lead to the formation of new functional groups or further extend the conjugation of the system. While many oxidative processes are employed in the synthesis of the phenanthridinone ring itself via intramolecular cyclization nih.gov, post-synthetic oxidation of the scaffold can also occur. For example, biomimetic oxygenation using salcomine-oxygen has been used to introduce an oxy functionality at the C-10 position of the benzo[c]phenanthridine (B1199836) skeleton researchgate.net. Such reactions could potentially be applied to the benzo[b] isomer to create more highly oxidized derivatives, such as quinone-like structures, which are of interest for their biological activity.
Ring-Opening and Rearrangement Reactions of this compound
The stability of the heterocyclic core is significant, but under certain conditions, ring-opening or rearrangement reactions can be induced.
Ring-Opening Reactions: The lactam ring is the most likely site for ring-opening reactions, typically through nucleophilic attack at the carbonyl carbon. Alkaline or acidic hydrolysis can cleave the amide bond, leading to the formation of a substituted amino-biphenyl carboxylic acid. However, the aromatic stabilization of the phenanthridinone system makes this lactam relatively stable compared to aliphatic cyclic amides.
For less stable, more strained heterocyclic systems fused to a benzodiazepine (B76468) core, ring-opening has been shown to be facilitated by first activating the nitrogen atom mdpi.com. By converting the ring nitrogen into a quaternary ammonium (B1175870) salt (e.g., through methylation), the ring becomes more susceptible to cleavage by nucleophiles like cyanides or thiolates. A similar strategy could potentially be applied to the this compound scaffold to facilitate its ring-opening under milder conditions than harsh hydrolysis, thereby providing access to new molecular frameworks.
Rearrangement Reactions: Rearrangement reactions of the fully formed this compound core are not commonly reported, as the aromatic system imparts considerable stability. Most documented rearrangements occur during the synthesis of the phenanthridinone skeleton itself, such as the Beckmann rearrangement or dienone-phenol rearrangements, which are used to construct the core from different precursors nih.gov.
Structure Activity Relationship Sar Studies of Benzo B Phenanthridin 5 6h One Analogues
Design Principles for Benzo[b]phenanthridin-5(6H)-one Derivative Libraries
The design of derivative libraries for this compound analogues is guided by several key principles aimed at exploring and optimizing their biological activities. A primary strategy involves the systematic modification of the core scaffold to probe the influence of steric and electronic properties on activity.
A common approach is the synthesis of aza-5[H]-phenanthridin-6-ones, where a nitrogen atom is introduced at various positions within the aromatic rings. nih.gov This allows for the investigation of how the position of the nitrogen atom affects the inhibitory potency against specific targets. For instance, studies have shown that the location of the nitrogen atom in the A-ring versus the C-ring of the phenanthridinone core can lead to significant differences in biological activity. nih.gov Specifically, C-ring nitrogen analogues have been found to be an order of magnitude more potent as inhibitors of certain enzymes compared to their A-ring counterparts. nih.gov
Another design principle involves the introduction of various substituents at different positions of the phenanthridine (B189435) core to enhance properties like solubility and pharmacokinetic profiles. nih.gov This is often achieved through the addition of groups such as piperazine (B1678402) or piperidine (B6355638) moieties, which can be further functionalized. nih.gov The goal is to create a diverse library of compounds that allows for a comprehensive exploration of the chemical space around the this compound scaffold.
Furthermore, the design of these libraries often incorporates computational methods to guide the selection of substituents and predict their potential impact on activity. nih.gov This can help to prioritize the synthesis of compounds that are most likely to exhibit the desired biological effects.
Impact of Substituent Effects on the Molecular Activity of this compound
The introduction of nitrogen atoms into the core structure, creating aza-5[H]-phenanthridin-6-ones, has a profound impact on activity. The inhibitory potency of these analogues is highly dependent on the position of the nitrogen atom. For example, in the context of poly (ADP-ribose) polymerase-1 (PARP-1) inhibition, analogues with a nitrogen in the C-ring (1-, 2-, 3-, and 4-aza-5[H]-phenanthridin-6-ones) are significantly more potent than those with a nitrogen in the A-ring (7-, 8-, and 10-aza-5[H]-phenanthridin-6-ones). nih.gov
Further modifications with various substituents on the aza-phenanthridinone scaffold have been explored to improve solubility and pharmacokinetic profiles. For instance, 2-substituted 1-aza-5[H]-phenanthridin-6-ones have been designed with this goal in mind. nih.gov The specific nature of these substituents can fine-tune the biological activity.
The electronic nature of substituents on the benzamide (B126) precursor can also influence the synthesis and final properties of phenanthridinone derivatives. Research on the synthesis of hexahydrobenzo[c]phenanthridine alkaloids has shown that the reaction is tolerant of both electron-rich and electron-poor benzamides, indicating a broad scope for introducing various substituents. acs.org
The table below summarizes the impact of substituent position on the inhibitory activity of aza-5[H]-phenanthridin-6-one analogues against PARP-1.
| Compound Class | Substituent Position | Relative Potency |
| A-ring aza-analogues | 7-, 8-, 10-aza | Less Potent |
| C-ring aza-analogues | 1-, 2-, 3-, 4-aza | More Potent |
Conformational Analysis and its Correlation with this compound Biological Profiles
The three-dimensional shape, or conformation, of this compound analogues plays a critical role in determining their biological activity. The spatial arrangement of atoms and functional groups dictates how these molecules can interact with their biological targets, such as enzyme active sites or receptor binding pockets.
For phenanthridine derivatives in general, the conformation, particularly the twist angle between different parts of the molecule, can have a significant impact on their properties. For example, in 6-phenylphenanthridinium derivatives, the twist angle between the 6-phenyl ring and the phenanthridinium core in the excited state influences non-radiative relaxation processes and, consequently, their fluorescence and DNA binding affinity. beilstein-journals.org
While specific conformational analysis studies on this compound itself are not extensively detailed in the provided search results, the principles derived from related phenanthridine structures are highly relevant. The planarity or non-planarity of the fused ring system, along with the orientation of any substituents, will be key determinants of biological function.
Isosteric Replacements and Scaffold Modifications in this compound Research
Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry used to modify the properties of a lead compound while retaining or improving its biological activity. sci-hub.se This approach involves substituting an atom or a group of atoms with another that has similar physicochemical properties. sci-hub.se In the context of this compound research, these modifications can be applied to the core scaffold or its substituents.
A key example of scaffold modification is the synthesis of aza-5[H]-phenanthridin-6-ones, where a carbon atom in the aromatic rings is replaced by a nitrogen atom. nih.gov This type of isosteric replacement significantly alters the electronic distribution and hydrogen bonding capabilities of the molecule, which in turn affects its biological activity. As previously noted, the position of the nitrogen atom within the phenanthridinone core has a dramatic effect on the inhibitory potency of these compounds against enzymes like PARP-1. nih.gov
The concept of "scaffold hopping" takes this a step further by replacing the central molecular framework with a structurally different one that maintains a similar spatial arrangement of key functional groups. researchgate.net While specific examples of scaffold hopping for this compound were not detailed in the provided search results, this strategy is a powerful tool for discovering novel chemical classes with similar biological activities. researchgate.net
Furthermore, the synthesis of hexahydrobenzo[c]phenanthridine alkaloids, which are structurally related to this compound, demonstrates the tolerance of the synthetic routes to various substituents on the benzamide precursor. acs.org This allows for a wide range of isosteric replacements of functional groups to be explored, potentially leading to derivatives with improved properties.
The table below illustrates some examples of isosteric replacements in phenanthridinone-related research.
| Original Group/Atom | Isosteric Replacement | Rationale |
| Carbon in aromatic ring | Nitrogen | Modulate electronics and hydrogen bonding |
| Hydrogen | Halogen (e.g., F, Cl) | Alter electronic properties and steric bulk |
| Methyl group | Trifluoromethyl group | Modify electronic effects and metabolic stability |
Molecular and Cellular Mechanisms of Benzo B Phenanthridin 5 6h One Action
Identification and Characterization of Molecular Targets for Benzo[b]phenanthridin-5(6H)-one
Enzyme Inhibition and Modulation by this compound (e.g., Topoisomerases, TDP1, Dipeptidyl Peptidase IV-like enzymes)
This compound and its analogs have been identified as potent inhibitors of several crucial cellular enzymes. A primary molecular target for these compounds is the class of topoisomerase enzymes, which are vital for resolving DNA topological problems during various cellular processes. Specifically, certain benzo[c]phenanthridine (B1199836) alkaloids have been shown to target and inhibit topoisomerase IIα. tmc.edu These compounds function by intercalating into DNA and trapping the topoisomerase IIα in its cleavage complex intermediate, which prevents the re-ligation of DNA strands and leads to the accumulation of double-strand DNA breaks. tmc.edu
Another significant enzymatic target is Tyrosyl-DNA Phosphodiesterase 1 (TDP1), an enzyme involved in the repair of DNA damage caused by topoisomerase I inhibitors. nih.govnih.gov The dual inhibition of both topoisomerase I and TDP1 is a promising anticancer strategy. nih.gov Research has demonstrated that substituted benzophenanthridine derivatives can act as selective and potent TDP1 inhibitors. nih.gov Some of these compounds have been shown to induce the formation of cellular TDP1-DNA covalent complexes, further highlighting their mechanism of action. nih.gov The development of dual inhibitors targeting both TOP1 and TDP1 from the benzophenanthridinone scaffold is an active area of research. nih.gov
While the primary focus has been on enzymes related to DNA metabolism, the broader enzymatic inhibitory potential of the this compound scaffold is recognized. For instance, the related benzo[c]phenanthridine alkaloid, sanguinarine, has been identified as a selective inhibitor of Mitogen-activated Protein Kinase Phosphatase-1 (MKP-1). medicinacomplementar.com.br Although direct and extensive research on the inhibition of Dipeptidyl Peptidase IV-like enzymes by this compound is not widely reported in the provided context, the diverse biological activities of this chemical class suggest a potential for broader enzymatic interactions that warrant further investigation.
Table 1: Enzyme Inhibitory Activity of Selected this compound Derivatives and Related Compounds
| Compound Class | Target Enzyme | Mechanism of Action |
| Benzo[c]phenanthridine alkaloid (NK314) | Topoisomerase IIα | DNA intercalation and trapping of the cleavage complex tmc.edu |
| 11-aminoalkoxy substituted benzophenanthridines | TDP1 | Selective inhibition, induction of cellular TDP1cc formation nih.gov |
| Sanguinarine (Benzo[c]phenanthridine) | MKP-1 | Selective inhibition medicinacomplementar.com.br |
Nucleic Acid (DNA/RNA) Interaction Studies with this compound
The planar aromatic structure of the this compound core is a key determinant of its interaction with nucleic acids. The primary mode of this interaction is DNA intercalation, where the flat molecule inserts itself between the base pairs of the DNA double helix. tmc.edunih.gov This physical insertion leads to a distortion of the DNA structure, which can interfere with critical cellular processes such as DNA replication and transcription. tmc.edunih.gov
Quantum chemical calculations and molecular mechanics simulations have provided detailed insights into these interactions. Studies on related phenanthridine (B189435) intercalators have shown that the stabilization energy upon binding to DNA is considerable, with dispersion energy being the dominant contributing factor. nih.gov For cationic derivatives, electrostatic and charge-transfer interactions also play a significant role. nih.gov The process of intercalation is largely governed by non-covalent stacking interactions. nih.gov
Experimental evidence for DNA intercalation comes from various biophysical studies. For example, absorption spectral titrations of related compounds with DNA have shown interactions that are significantly stronger than those of well-known intercalators like ethidium bromide. researchgate.net The binding of these compounds can also lead to a dramatic enhancement of their fluorescence emission. researchgate.net While the majority of research has focused on interactions with DNA, the structural features of these compounds also allow for potential interactions with RNA, a concept that is an area of ongoing interest. nih.gov
Receptor Binding and Ligand-Target Interactions of this compound
While much of the research on the biological activity of this compound and its derivatives has centered on their interactions with enzymes and nucleic acids, studies have also explored their potential to bind to specific cellular receptors. For instance, structurally rigid, selective D1 dopamine receptor ligands have been developed from the benzo[a]phenanthridine class. nih.gov These studies, while not directly on the 5(6H)-one core, demonstrate the potential of the broader phenanthridine scaffold to interact with G-protein coupled receptors. The affinity of these compounds for D1 and D2 dopamine receptors was assessed in rat striatal membranes. nih.gov
The binding of various ligands to receptors is a complex process that can be influenced by subtle structural modifications. In the context of benzodiazepine (B76468) receptors, for example, different chemotypes have been shown to utilize distinct binding modes within the GABAa receptor. nih.gov This highlights the importance of detailed structure-activity relationship studies. For novel compounds, receptor binding screening against a panel of receptors is a common approach to identify both primary targets and potential off-target effects. mdpi.com While specific, high-affinity receptor binding data for this compound itself is not extensively detailed in the provided search results, the chemical tractability of the phenanthridine skeleton suggests that derivatives could be designed to target a wide range of receptors.
Cellular Pathway Modulation by this compound in In Vitro Models
Induction of Apoptosis and Cell Death Mechanisms by this compound
A significant mechanism through which this compound and its derivatives exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. In vitro studies have shown that these compounds can trigger apoptosis in various cancer cell lines. nih.govnih.gov The apoptotic process initiated by these compounds often involves the generation of reactive oxygen species (ROS). nih.gov
The intrinsic, or mitochondrial, pathway of apoptosis is frequently implicated. Treatment with related benzophenanthridine alkaloids has been shown to cause the release of mitochondrial cytochrome c, which in turn activates caspase proteases, such as caspase-3 and caspase-9. nih.govmdpi.com Activated caspases then cleave key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the execution of the apoptotic program. nih.govmdpi.com Furthermore, these compounds can modulate the expression of proteins in the Bcl-2 family, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.govmdpi.com This shift in the Bax/Bcl-2 ratio is a critical event in promoting apoptosis.
Molecular docking studies have also suggested that related compounds can have a strong binding affinity for key apoptotic proteins like CASP3 and PARP1, indicating a multi-target mechanism in the induction of apoptosis. nih.gov
Cell Cycle Arrest and Regulation by this compound
In addition to inducing apoptosis, this compound and its analogs can disrupt the normal progression of the cell cycle, leading to cell cycle arrest. This is a crucial mechanism for inhibiting the proliferation of cancer cells. nih.govmdpi.com The DNA damage caused by these compounds, often through topoisomerase inhibition, can activate cell cycle checkpoints. tmc.edu
A common outcome of treatment with these compounds is an arrest in the G2 phase of the cell cycle. tmc.edu This G2 arrest can be mediated by the activation of the Chk1-Cdc25C-Cdk1 checkpoint pathway. tmc.edu In some cases, an arrest at the G0/G1 phase has also been observed. mdpi.comresearchgate.net This arrest is often associated with the downregulation of key cell cycle regulatory proteins, including cyclins (such as Cyclin D1) and cyclin-dependent kinases (such as CDK4). mdpi.comresearchgate.net The cell cycle is driven by the interplay between cyclins and CDKs, and their inhibition prevents the cell from progressing through the different phases. mdpi.com The ability of this compound derivatives to induce both cell cycle arrest and apoptosis underscores their potential as anticancer agents.
Table 2: Effects of this compound Derivatives and Related Compounds on Cellular Pathways in Vitro
| Compound Class | Cell Line(s) | Cellular Effect | Key Molecular Events |
| Benzo[c]phenanthridine alkaloid (NK314) | Various cancer cell lines | G2 cell cycle arrest | Activation of the Chk1-Cdc25C-Cdk1 pathway tmc.edu |
| 6-methoxydihydrosanguinarine | HepG2 | Apoptosis | ROS generation, cytochrome c release, caspase activation, increased Bax/Bcl-2 ratio nih.gov |
| Schisandrin B (related compound) | Gallbladder cancer cells | G0/G1 cell cycle arrest and apoptosis | Downregulation of Cyclin D1 and CDK4, upregulation of Bax, downregulation of Bcl-2 mdpi.com |
Autophagy Modulation and Stress Response Pathways
Autophagy is a regulated cellular process that involves the degradation of cellular components through lysosomes. This pathway can be triggered by various forms of cellular stress, including nutrient deprivation, hypoxia, reactive oxygen species, and damaged organelles. Autophagy is a critical component of the integrated stress response, working alongside other cellular stress pathways to maintain cellular homeostasis. nih.govnih.gov The process of macroautophagy, often referred to as autophagy, involves the sequestration of cytoplasmic components within a double-membraned vesicle called an autophagosome, which then fuses with a lysosome to degrade its contents. nih.govmdpi.com
The activation of autophagy is a key survival mechanism in response to a variety of cellular stresses. nih.gov When cells experience stress, such as that induced by certain chemical compounds, autophagy can be modulated to either promote cell survival or, in some contexts, contribute to cell death. The interaction between autophagy and other stress response pathways is complex and can be influenced by the type and duration of the stressor.
Recent studies have shown that autophagy plays a role in the cellular response to DNA damage induced by external insults like UV radiation. It has been observed that autophagy can regulate nucleotide excision repair (NER) to remove DNA lesions. frontiersin.org The blockage of autophagy, for instance through the silencing of the p62 protein, has been shown to augment the DNA damage response in human dermal fibroblasts exposed to UV-B radiation. frontiersin.org This highlights the intricate role of autophagy in maintaining genomic integrity under conditions of genotoxic stress.
In Vitro Pharmacological Profiling of this compound and Derivatives
The in vitro pharmacological profiling of this compound and its derivatives has revealed a spectrum of biological activities, most notably cytotoxicity against various cancer cell lines and, to a lesser extent, antimicrobial and anti-inflammatory effects.
Cytotoxicity Assessments in Diverse Cancer Cell Lines
Derivatives of this compound have been the subject of numerous studies to evaluate their potential as anticancer agents. The cytotoxic effects of these compounds are typically assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. nih.gov
Research has demonstrated that various derivatives exhibit significant antiproliferative activities against a range of human cancer cell lines. For example, some benzimidazole derivatives have shown potent cytotoxic action against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cells. Similarly, certain 1,5-benzodiazepin-2-one derivatives have displayed promising anticancer effects against HCT-116 (colorectal carcinoma), HepG2, and MCF-7 (breast adenocarcinoma) cell lines, with IC50 values in the low micromolar range. nih.gov The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population.
The cytotoxic activity of these compounds can be selective, with some showing higher toxicity towards cancer cells compared to normal, non-cancerous cell lines. nih.gov For instance, a study on a particular 1,5-benzodiazepin-2-one derivative showed a higher IC50 value against human fibroblasts (WI-38) compared to the tested cancer cell lines, indicating a degree of selectivity. nih.gov The table below summarizes the cytotoxic activities of selected this compound derivatives and related compounds against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Benzimidazole derivative (se-182) | HepG2 | 15.58 |
| Benzimidazole derivative (se-182) | A549 | 15.80 |
| 1,5-Benzodiazepin-2-one derivative (3b) | HepG-2 | 6.13 nih.gov |
| 1,5-Benzodiazepin-2-one derivative (3b) | MCF-7 | 7.86 nih.gov |
| 1,5-Benzodiazepin-2-one derivative (3b) | HCT-116 | 9.18 nih.gov |
Antimicrobial and Anti-inflammatory Activities in Cellular Systems
In addition to their cytotoxic properties, some this compound derivatives have been investigated for their antimicrobial and anti-inflammatory activities.
Antimicrobial Activity:
The search for new antimicrobial agents is driven by the rise of antibiotic resistance. Certain benzo[c]phenanthridine derivatives have been synthesized and evaluated for their antibacterial activity. For instance, sanguinarine, a benzophenanthridine alkaloid, is known to inhibit bacterial cell division by targeting the FtsZ protein. nih.gov Studies on synthetic 5-methylbenzo[c]phenanthridinium derivatives have shown that substitutions on the core structure can significantly enhance antibacterial activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis. nih.gov
However, the antimicrobial activity of related heterocyclic compounds can be limited. For example, some synthesized benzoxazepine derivatives displayed significant activity against only certain bacterial pathogens. scielo.br Halogenated salicylanilide derivatives have shown activity primarily against Gram-positive bacteria, with little to no inhibition of Gram-negative bacteria at the tested concentrations. mdpi.com
Anti-inflammatory Activity:
The anti-inflammatory potential of this compound and its analogs is an area of active research. Inflammation is a complex biological response, and human neutrophils play a key role in the inflammatory process by producing reactive oxygen species (ROS) and releasing proteases like elastase. nih.gov
Studies on compounds isolated from Zanthoxylum ailanthoides, which include benzo[c]phenanthridines, have demonstrated inhibitory effects on neutrophil pro-inflammatory responses. nih.gov Specifically, certain compounds were found to inhibit superoxide anion generation and elastase release in human neutrophils. nih.gov The mechanism of this anti-inflammatory action appears to involve the inhibition of mitogen-activated protein kinases (MAPKs) and Akt signaling pathways in activated neutrophils. nih.gov Furthermore, some synthesized benzoxazepine derivatives have been shown to affect the release of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) from cancer cells, suggesting a potential role in modulating inflammation within the tumor microenvironment. scielo.br
Computational Docking and Molecular Dynamics Simulations of this compound Interactions
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding the interactions between small molecules like this compound and their biological targets at the molecular level. These in silico approaches can predict binding affinities and modes, providing insights that can guide the design of more potent and selective derivatives.
Molecular docking studies are used to predict the preferred orientation of a ligand when bound to a receptor. For example, docking studies of benz[b]oxepines and 12-oxobenzo[c]phenanthridinones have been used to investigate their interactions with topoisomerase I, a key enzyme in DNA replication and a target for anticancer drugs. semanticscholar.org Similarly, docking has been employed to study the binding of novel xanthine oxidase inhibitors, revealing the importance of hydrogen bonds, π–π stacking, and hydrophobic interactions for their inhibitory activity. rsc.org In the context of antimicrobial research, molecular docking has been used to investigate the interaction of benzimidazole–thiadiazole hybrids with the 14-α demethylase enzyme in Candida species. nih.gov
Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex, allowing for the assessment of its stability over time. MD simulations have been used to confirm the stability of docked ligands within the active site of their target proteins. For instance, a 100 ns MD simulation was used to test the stability of benzimidazole–thiadiazole compounds with CYP51. nih.gov These simulations can help to validate the binding modes predicted by docking and provide a more accurate understanding of the interactions driving ligand binding. nih.gov The combination of molecular docking and MD simulations offers a robust computational approach to explore the molecular basis of the pharmacological activities of this compound and its derivatives, aiding in the rational design of new therapeutic agents.
Theoretical and Computational Studies of Benzo B Phenanthridin 5 6h One
Quantum Chemical Calculations on Benzo[b]phenanthridin-5(6H)-one
Quantum chemical calculations are powerful tools for investigating the fundamental electronic properties of molecules. For this compound, these methods could provide significant insights into its reactivity, stability, and spectroscopic characteristics.
An analysis of the electronic structure of this compound would involve mapping the electron density distribution to identify regions that are electron-rich or electron-poor. This would be crucial for predicting how the molecule interacts with other chemical species.
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: The data in this table is hypothetical and serves as an example of what quantum chemical calculations would yield.
Computational methods can predict the spectroscopic signatures of molecules, which is invaluable for their identification and characterization.
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in this compound. These predictions are based on the calculated magnetic shielding around each nucleus and are instrumental in interpreting experimental NMR spectra.
UV-Vis (Ultraviolet-Visible): Time-dependent density functional theory (TD-DFT) is a common method used to predict the electronic transitions that give rise to UV-Vis absorption spectra. These calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the molecule's color and electronic properties.
Molecular Dynamics Simulations to Elucidate this compound Behavior
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment.
MD simulations could be employed to explore the conformational landscape of this compound in various solvents. Such studies would reveal how the solvent environment influences the molecule's shape and flexibility. By analyzing the trajectory of the simulation, one could identify the most stable conformations and the energy barriers between them.
If this compound were to be investigated as a potential ligand for a protein target, MD simulations would be essential. These simulations can model the process of the ligand binding to the protein's active site, revealing the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Furthermore, methods like umbrella sampling or metadynamics could be used to calculate the binding free energy, providing a quantitative measure of the ligand's affinity for the protein.
Advanced QSAR Modeling for Predicting this compound Activity and Selectivity
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for this compound and its analogs, a dataset of compounds with known activities would be required.
The process would involve:
Descriptor Calculation: Calculating a variety of molecular descriptors for each compound, which quantify different aspects of their structure (e.g., electronic, steric, hydrophobic properties).
Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: Rigorously validating the model to ensure its predictive power.
Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent and selective compounds.
De Novo Design Strategies and Virtual Screening Utilizing the this compound Core
The this compound scaffold, with its rigid, planar, and polycyclic aromatic structure, presents a compelling framework for the development of novel therapeutic agents. Its inherent characteristics make it a suitable candidate for intercalation with DNA and for interaction with various enzyme active sites. Computational chemistry has emerged as a pivotal tool in harnessing the potential of this scaffold, enabling the rational design of new molecules and the efficient screening of vast virtual compound libraries. These in silico methods aim to optimize the biological activity of derivatives, enhance selectivity for specific targets, and improve pharmacokinetic profiles.
De Novo Design Strategies
De novo design involves the computational construction of novel molecular structures with a high predicted affinity for a specific biological target. This process can be initiated with or without a starting ligand structure. When applied to the this compound core, the goal is to build upon this central scaffold by adding functional groups or fragments that are predicted to form favorable interactions with a target receptor.
One key approach is structure-based de novo design , which relies on the three-dimensional structure of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy. Algorithms can "grow" a molecule within the binding site, starting from a seed fragment or the core scaffold itself. For instance, a computational strategy could place the this compound core in the active site of an enzyme like topoisomerase I and then systematically add substituents at various positions (e.g., on the aromatic rings or at the N6 position) to maximize interactions with key amino acid residues.
Another powerful technique is fragment-based and synthon-based design . This involves computationally linking small molecular fragments or pre-defined chemical building blocks (synthons) to the core scaffold. This modular approach allows for the rapid exploration of a vast chemical space. For example, a virtual library of synthons can be computationally attached to the this compound framework, and the resulting novel compounds are then scored for their predicted binding affinity to a target. A hierarchical combinatorial approach, known as V-SYNTHES, has been successfully used for other scaffolds to screen billions of virtual compounds by docking only a small fraction, demonstrating the power of such methods for lead discovery. nih.gov
Virtual Screening
Virtual screening (VS) is a computational methodology used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This technique is significantly faster and more cost-effective than traditional high-throughput screening (HTS) of physical compounds.
Ligand-based virtual screening is employed when the structure of the target is unknown but a set of active molecules has been identified.
Pharmacophore Modeling : A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. Based on known active this compound derivatives, a pharmacophore model can be generated and used to rapidly screen virtual libraries for compounds that match this spatial arrangement of features. This approach has been successfully used to create models for various receptor subtypes, guiding the design of selective ligands. nih.gov
Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. For the related benzo[c]phenanthridine (B1199836) (BCP) scaffold, 2D and 3D-QSAR models have been developed to predict antitumor activity and topoisomerase I inhibition. nih.govnih.gov These models, which showed good predictive power, can be applied to virtually designed this compound analogues to estimate their activity before undertaking chemical synthesis. nih.govnih.gov
Structure-based virtual screening is utilized when the 3D structure of the target protein is available.
Molecular Docking : This is the most common method in structure-based VS. It involves computationally placing candidate molecules from a virtual library into the binding site of a target protein and estimating the binding affinity using a scoring function. For example, derivatives of the this compound core can be docked into the DNA-binding site of topoisomerase or the active site of a kinase. The results of molecular docking can help prioritize which compounds to synthesize and test experimentally. Docking studies on other heterocyclic systems have successfully predicted binding modes and guided the identification of potent inhibitors. nih.govorientjchem.org
The insights gained from these computational strategies are invaluable for modern drug discovery. By integrating de novo design and virtual screening, researchers can efficiently explore the chemical space around the this compound core, leading to the identification of novel and potent drug candidates.
Data from Computational Studies on Related Scaffolds
The following table presents representative data from computational studies on scaffolds related to this compound, illustrating the types of information generated through virtual screening and molecular modeling.
| Compound/Scaffold | Target | Computational Method | Key Finding | Reference |
| Benzo[c]phenanthridine Analogues | Topoisomerase I, various tumor cell lines | 2D-QSAR, 3D-QSAR (CoMFA, CoMSIA) | Developed predictive models (R² up to 0.77) to guide the design of new analogues with enhanced antitumor activity. | nih.govnih.gov |
| 2H-Benzo[b] nih.govnih.govoxazines | Calf Thymus DNA (ct-DNA) | Molecular Docking | Identified derivatives with strong interactions via minor groove binding. | researchgate.net |
| Benzo[cd]indol-2(1H)-one | Atg4B (Autophagy-related protein) | Structure-based virtual screening, Molecular Docking | Identified a novel scaffold for Atg4B inhibition. | nih.gov |
| Benzo[b]thiophene-1,1-dioxide | PHGDH (Phosphoglycerate dehydrogenase) | Molecular Docking | Suggested a covalent binding mode to Cys421 of the target enzyme. | nih.gov |
Advanced Analytical and Spectroscopic Characterization Techniques in Benzo B Phenanthridin 5 6h One Research
High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification of Benzo[b]phenanthridin-5(6H)-one
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of this compound, offering precise mass measurements that are crucial for confirming the elemental composition of the molecule and its metabolites. Techniques such as Electrospray Ionization (ESI) are commonly employed to generate gas-phase ions of the analytes, which are then analyzed by a high-resolution mass analyzer.
In the characterization of related phenanthridinone structures, such as substituted (4bS,10bR)-4b,10b,11,12-tetrahydrobenzo[c]phenanthridin-6(5H)-one derivatives, HRMS has been used to confirm their molecular formulas. The high accuracy of the mass measurement allows for the differentiation between compounds with very similar nominal masses. For instance, the calculated mass for a synthesized compound can be compared to the experimentally determined mass, with a minimal mass error providing strong evidence for the proposed structure. This is particularly important in confirming the successful synthesis of a target molecule and in identifying any potential byproducts. acs.org
The application of HRMS extends to metabolite identification, where subtle changes in the molecular structure due to metabolic processes can be detected. By comparing the high-resolution mass spectra of the parent compound with those of its metabolites, researchers can identify modifications such as hydroxylation, demethylation, or conjugation, which are key to understanding the compound's metabolic fate.
Table 1: Exemplary HRMS Data for Substituted Tetrahydrobenzo[c]phenanthridin-6(5H)-one Derivatives acs.org
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z |
| (4bS,10bR)-9-Nitro-4b,10b,11,12-tetrahydrobenzo[c]phenanthridin-6(5H)-one | C₁₇H₁₅N₂O₃ | 295.1077 | 295.1060 |
| (4bS,10bR)-9-Butyl-4b,10b,11,12-tetrahydrobenzo[c]phenanthridin-6(5H)-one | C₂₁H₂₄NO | 306.1852 | 306.1849 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation of this compound and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for the detailed structural elucidation of organic molecules like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide a wealth of information about the carbon-hydrogen framework of the molecule.
¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons. Chemical shifts (δ) indicate the electronic environment of each proton, while coupling constants (J) reveal the spatial relationships between neighboring protons. For instance, in the analysis of substituted tetrahydrobenzo[c]phenanthridin-6(5H)-one derivatives, the chemical shifts and splitting patterns of the aromatic and aliphatic protons are used to confirm the substitution pattern and the relative stereochemistry of the molecule. acs.orgacs.org
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is indicative of its hybridization and the nature of its substituents. In complex molecules, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. chemrxiv.orgorganicchemistrydata.org
Table 2: Selected ¹H and ¹³C NMR Data for (4bS,10bR)-4b,10b,11,12-tetrahydrobenzo[c]phenanthridin-6(5H)-one acs.org
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic Protons | 8.09 (d, J = 7.6 Hz), 7.51 (t, J = 7.2 Hz), 7.38 (t, J = 7.2 Hz), 7.31–7.26 (m), 7.19 (d, J = 6.8 Hz) | 142.9, 136.5, 134.1, 132.8, 129.6, 128.9, 128.5, 128.1, 127.4, 127.3, 126.9 |
| NH Proton | 5.84 (brs) | - |
| Aliphatic Protons | 4.88 (d, J = 4.0 Hz), 3.09 (td, J = 12.8, 3.6 Hz), 2.98–2.94 (m), 2.25–2.14 (m), 1.87–1.84 (m) | 52.0, 38.9, 29.1, 25.7 |
| Carbonyl Carbon | - | 164.8 |
X-Ray Crystallography for Absolute Structure Determination of this compound Complexes
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov For complex molecules such as derivatives of this compound, single-crystal X-ray diffraction analysis is the gold standard for unambiguous structural proof.
The technique involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal lattice. By analyzing the intensities and positions of the diffracted X-ray beams, a detailed electron density map of the molecule can be generated, from which the precise atomic positions can be determined. researchgate.net
In the context of this compound research, X-ray crystallography can be used to:
Determine the relative and absolute stereochemistry of chiral centers. For chiral molecules, specialized techniques in X-ray crystallography can be used to determine the absolute configuration, which is crucial for understanding their biological activity. rsc.org
Analyze intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, which can provide insights into the compound's physical properties and crystal packing.
While no specific crystal structure for this compound was found in the provided search results, the principles of X-ray crystallography are widely applied in the structural elucidation of related heterocyclic compounds. For example, the molecular structures of various complex organic molecules, including those with multiple rings and stereocenters, have been successfully determined using this technique. rsc.orgrsc.org
Chromatographic Techniques (e.g., HPLC, LC-MS) for Purity Assessment and Reaction Monitoring in this compound Research
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are fundamental tools in the research of this compound for both qualitative and quantitative analysis.
Purity Assessment: HPLC is routinely used to assess the purity of synthesized this compound and its derivatives. The compound is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a stationary phase, and a mobile phase is pumped through the column to elute the components of the sample. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. A detector, often a UV-Vis or diode-array detector (DAD), is used to monitor the eluent, and the purity of the compound is determined by the relative area of its peak in the resulting chromatogram. thermofisher.com
Reaction Monitoring: HPLC is also an effective tool for monitoring the progress of chemical reactions in the synthesis of this compound. By taking small aliquots of the reaction mixture at different time points and analyzing them by HPLC, researchers can track the consumption of starting materials and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of the product.
LC-MS and LC-MS/MS: The coupling of liquid chromatography with mass spectrometry (LC-MS) provides an even more powerful analytical tool. LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. nih.gov This is particularly useful for the analysis of complex mixtures, such as reaction crude or biological samples containing metabolites of this compound. Tandem mass spectrometry (LC-MS/MS) further enhances the specificity and sensitivity of the analysis, allowing for the quantification of trace amounts of the compound and its metabolites. organicchemistrydata.org
Table 3: Common Chromatographic Conditions for the Analysis of Related Alkaloids organicchemistrydata.orgthermofisher.com
| Parameter | HPLC-DAD | HPLC-ESI-MS/MS |
| Column | Reversed-phase C12 or C18 | Reversed-phase C18 |
| Mobile Phase | Gradient of acetonitrile (B52724) and an aqueous buffer (e.g., heptanesulfonic acid with triethanolamine) | Gradient of acetonitrile/methanol and aqueous formic acid/ammonium (B1175870) formate |
| Detection | Diode Array Detector (DAD) at specific wavelengths (e.g., 280 nm) | Electrospray Ionization (ESI) in positive or negative ion mode |
| Application | Quantification and purity assessment | Identification, quantification, and metabolite analysis |
Future Directions and Emerging Research Avenues for Benzo B Phenanthridin 5 6h One
Development of Novel Benzo[b]phenanthridin-5(6H)-one Scaffolds with Enhanced Selectivity
A primary objective in the evolution of this compound-based compounds is the enhancement of target selectivity to maximize therapeutic efficacy while minimizing off-target effects. Researchers are employing rational, structure-based design to modify the core scaffold and its substituents.
One prominent area of research involves targeting the Bromodomain and Extra-Terminal (BET) family of proteins, which are key regulators of gene expression and are implicated in cancer and inflammatory diseases. nih.gov Medicinal chemistry campaigns have led to the identification of novel phenanthridin-6(5H)-one derivatives that act as potent and selective BET inhibitors. nih.gov Through a structure-based approach focused on improving potency, derivatives have been synthesized with significant inhibitory activity. For instance, compound 24 , a novel phenanthridin-6(5H)-one derivative, was identified as a potent BET inhibitor with an IC50 value of 0.24 μM and demonstrated excellent inhibitory activity in cancer cell lines. nih.gov This work highlights how targeted modifications to the phenanthridinone scaffold can yield compounds with high selectivity for specific protein families. nih.gov
Similarly, research into related benzo[b] nih.govnih.govnaphthyridine scaffolds has yielded potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme relevant to neurodegenerative diseases. mdpi.com The synthesis and evaluation of various derivatives showed that specific substitutions, such as a 1-(2-(4-fluorophenyl)ethynyl) group, could produce compounds with IC50 values in the low micromolar range, comparable to known MAO-B inhibitors. mdpi.com These findings underscore the principle that subtle structural changes to the core heterocyclic system can dramatically influence biological selectivity.
Applications of this compound in Chemical Biology Probes and Tools
Beyond therapeutic applications, the unique photophysical properties of the phenanthridine (B189435) core are being harnessed to develop chemical probes for biological research. These tools are crucial for visualizing and understanding complex biological processes at the molecular level.
Researchers have successfully designed and synthesized phenanthridine-based fluorescent probes for the detection of specific analytes. nih.gov For example, a (tetrahydrodibenzo[a,i]phenanthridin-5-yl)phenol derivative has been developed as a highly sensitive and selective fluorescent probe for aniline (B41778). nih.gov The design incorporates a diethylamino (-NEt2) group, which facilitates a twisted intramolecular charge transfer (TICT) process, making the probe emissive. nih.gov This probe exhibits a "turn-on" fluorescent response to aniline with a very low detection limit of 12.65 nM, allowing for visual detection under a UV lamp and its application on solid supports like TLC plates. nih.gov The development of such probes demonstrates the versatility of the phenanthridine scaffold as a platform for creating sophisticated tools for chemical biology and environmental sensing.
Rational Design Strategies for this compound Targeting Underexplored Biological Pathways
Rational drug design is a cornerstone of modern medicinal chemistry, and it is being increasingly applied to the this compound scaffold to explore novel biological targets. This approach combines computational modeling with synthetic chemistry to create compounds tailored to interact with specific biological molecules.
The successful application of rational design has been demonstrated in the development of BET bromodomain inhibitors, where a structure-based approach was key to improving potency and selectivity. nih.gov This strategy involves using the three-dimensional structure of the target protein to guide the design of inhibitors that fit precisely into the active site.
Further research has focused on synthesizing novel derivatives of related scaffolds to inhibit enzymes like monoamine oxidase (MAO). mdpi.com In one study, a series of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridines were synthesized and their reactivity was explored to create novel derivatives. Among these, several compounds proved to be MAO-B inhibitors with potency in the low micromolar range. mdpi.com The inhibitory activities of these compounds are detailed in the table below.
| Compound | Substituent | IC50 (μM) for hMAO-B |
|---|---|---|
| 5c | -C≡C-Ph | 3.87 |
| 5d | -C≡C-C6H4-4-Me | 2.51 |
| 5e | -C≡C-C6H4-4-OMe | 2.11 |
| 5f | -C≡C-C6H4-4-Cl | 1.64 |
| 5g | -C≡C-C6H4-4-F | 1.35 |
| 5h | -C≡C-C6H3-3,4-diCl | 1.48 |
| Pargyline | Reference Inhibitor | 0.98 |
Data sourced from a study on novel Benzo[b] nih.govnih.govnaphthyridine derivatives as MAO inhibitors. mdpi.com
This rational approach, which involves synthesizing a library of related compounds and testing their activity, allows for the establishment of structure-activity relationships (SAR) that can guide future design efforts toward even more potent and selective agents for underexplored pathways.
Challenges and Opportunities in this compound Research and Development
The continued development of this compound and its analogs presents both challenges and significant opportunities.
Challenges:
Achieving Target Specificity: A major hurdle is designing compounds that are highly selective for one biological target to avoid unwanted side effects. The structural similarity between the active sites of related proteins, such as different BET bromodomain family members or other kinase enzymes, makes achieving high selectivity a complex synthetic and design challenge.
Synthetic Complexity: The synthesis of complex, multi-ring heterocyclic systems can be challenging, often requiring multi-step procedures with variable yields. Developing efficient, scalable, and versatile synthetic routes is crucial for creating diverse compound libraries for biological screening. nih.govrsc.org
Physicochemical Properties: Optimizing the physicochemical properties of these compounds, such as solubility and metabolic stability, is essential for their progression as potential therapeutic agents or practical chemical probes.
Opportunities:
Untapped Biological Targets: The this compound scaffold has shown activity against a diverse range of targets, suggesting its potential to be adapted for many others that remain underexplored. Its rigid, planar structure makes it an attractive starting point for inhibitors of protein-protein interactions and DNA-intercalating agents.
Therapeutic Potential: There is a significant opportunity to develop novel therapeutics for a wide range of diseases, including various cancers, neurodegenerative disorders, and inflammatory conditions, by leveraging this versatile scaffold. nih.govmdpi.com
Advanced Chemical Probes: The potential to create highly specific fluorescent probes and other chemical biology tools from this scaffold is vast. nih.gov Such tools are invaluable for basic research, diagnostics, and understanding disease pathology at a molecular level.
The future of this compound research lies in the synergy between synthetic chemistry, computational modeling, and molecular biology to overcome the existing challenges and fully exploit the immense opportunities this chemical scaffold offers.
Q & A
Q. What are the key synthetic pathways for Benzo[b]phenanthridin-5(6H)-one derivatives, and how are reaction yields optimized?
Methodological Answer: this compound derivatives are synthesized via multi-step protocols. For example, demethylation using trimethylsilyl iodide (TMS-I) on precursor compounds (e.g., methoxy-substituted intermediates) yields the target product with up to 88% efficiency . Another approach employs cascade cyclization with hydrosilanes under metal-free conditions, achieving moderate yields (55–76%) through radical addition/cyano insertion/homolytic aromatic substitution mechanisms . Optimization involves adjusting silane reactivity (e.g., trihexyl silane vs. isopropyl silane) and substrate electronic properties (electron-donating/withdrawing groups on aromatic rings).
Q. How is X-ray crystallography applied to resolve the structural conformation of this compound derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL is critical for refining crystal structures. For instance, the monoclinic crystal system (space group P21/c) of a quinoline-substituted derivative was resolved with Rgt = 0.0416 and wRref = 0.1137, confirming stereochemical details like β angles (114.047°) and unit-cell dimensions (a = 12.3329 Å, b = 12.9276 Å) . Recent SHELXL updates improve handling of disorder and hydrogen-bonding networks .
Q. What analytical techniques are used to quantify this compound in complex matrices?
Methodological Answer: High-performance liquid chromatography (HPLC) with acetonitrile/methanol gradients and UV detection is standard. For polycyclic aromatic hydrocarbon (PAH) analogs like chrysene, recovery rates >90% are achieved using ethyl acetate extraction and silica-gel cleanup . Mass spectrometry (e.g., LC-MS/MS) enhances specificity for trace analysis, particularly in pharmacological studies.
Advanced Research Questions
Q. How do radical-mediated mechanisms influence the synthesis of silyl-functionalized Benzo[b]phenanthridin-5(6H)-ones?
Methodological Answer: Radical pathways enable regioselective functionalization. A proposed mechanism involves:
Radical initiation : Hydrosilanes generate silyl radicals under mild conditions.
Cascade cyclization : Radical addition to cyano groups, followed by homolytic aromatic substitution (HAS), forms the fused phenanthridinone core .
Key evidence includes substituent tolerance (e.g., naphthyl groups) and yield variations with silane chain length. Computational studies (DFT) can further validate transition states.
Q. What strategies mitigate false discovery rates (FDR) when screening this compound derivatives for bioactivity?
Methodological Answer: The Benjamini-Hochberg procedure controls FDR in high-throughput assays. For example, in antitumor screening, adjust p-values using the formula:
Independent validation (e.g., dose-response assays) reduces false positives. This approach balances sensitivity (e.g., detecting low-concentration activity) and specificity .
Q. How do stereoelectronic effects modulate the pharmacological activity of chiral this compound derivatives?
Methodological Answer: Enantioselective synthesis using chiral catalysts (e.g., cobalt(III) complexes) yields stereoisomers with divergent bioactivity. For example, (–)-(6aS,7R,12R,12aR) derivatives exhibit enhanced DNA intercalation due to planar aromatic stacking, whereas epimerization reduces potency . Pharmacokinetic studies (e.g., CYP450 metabolism assays) further correlate stereochemistry with bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
